Cas no 36983-38-7 (Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate)

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate 化学的及び物理的性質
名前と識別子
-
- Z325186706
- a,g-Dioxo-2-naphthalenebutanoic acid ethyl ester
- ethyl 4-naphthalen-2-yl-2,4-dioxobutanoate
- F78940
- CS-0145967
- ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate
- alpha,gamma--Dioxo-2-naphthalenebutanoic acid ethyl ester
- AKOS000210450
- EN300-66902
- a,g-Dioxo-2-naphthalenebutanoicacidethylester
- 36983-38-7
- ethyl 4-(2-naphthyl)-2,4-dioxo-butanoate
- 2-Naphthalenebutanoic acid, a,g-dioxo-, ethyl ester
- LBA98338
- Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate
-
- インチ: InChI=1S/C16H14O4/c1-2-20-16(19)15(18)10-14(17)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3
- InChIKey: PCCOLZYMAYSQQQ-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C(=O)CC(=O)C1=CC2=CC=CC=C2C=C1
計算された属性
- せいみつぶんしりょう: 270.08920892g/mol
- どういたいしつりょう: 270.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66902-2.5g |
ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate |
36983-38-7 | 95.0% | 2.5g |
$401.0 | 2025-02-19 | |
Chemenu | CM539868-1g |
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate |
36983-38-7 | 95%+ | 1g |
$208 | 2023-01-03 | |
Aaron | AR01AAS5-5g |
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate |
36983-38-7 | 97% | 5g |
$561.00 | 2025-02-11 | |
1PlusChem | 1P01AAJT-500mg |
ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate |
36983-38-7 | 97% | 500mg |
$128.00 | 2024-05-04 | |
1PlusChem | 1P01AAJT-1g |
ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate |
36983-38-7 | 97% | 1g |
$175.00 | 2024-05-04 | |
Aaron | AR01AAS5-1g |
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate |
36983-38-7 | 97% | 1g |
$194.00 | 2025-02-11 | |
A2B Chem LLC | AV59049-5g |
ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate |
36983-38-7 | 92% | 5g |
$767.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216607-50mg |
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate |
36983-38-7 | 95% | 50mg |
¥505.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216607-500mg |
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate |
36983-38-7 | 95% | 500mg |
¥2032.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216607-10g |
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate |
36983-38-7 | 95% | 10g |
¥13519.00 | 2024-05-16 |
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate 関連文献
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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6. Book reviews
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoateに関する追加情報
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (CAS No. 36983-38-7): A Comprehensive Overview
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate, identified by its CAS number 36983-38-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of β-keto esters, which are widely recognized for their versatile applications in synthetic chemistry and drug development. The structural features of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The naphthalen-2-yl moiety in the molecular structure imparts unique electronic and steric properties to the compound. Naphthalene derivatives are well-documented for their role in medicinal chemistry due to their ability to interact with biological targets in a specific manner. The presence of the 2,4-dioxobutanoate group enhances the reactivity of the molecule, making it a promising candidate for further functionalization. This dual functionality has garnered interest from researchers exploring novel therapeutic agents.
In recent years, Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate has been extensively studied for its potential applications in the development of anti-inflammatory and analgesic agents. The combination of the naphthalene ring and the β-keto ester moiety suggests that this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. Preliminary studies have indicated that derivatives of this compound show promise in modulating these inflammatory pathways without significant side effects.
The pharmaceutical industry has been increasingly interested in β-keto esters due to their role as key intermediates in the synthesis of heterocyclic compounds. Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate serves as a versatile building block for constructing more complex molecular architectures. Researchers have leveraged its structural features to develop novel scaffolds with enhanced biological activity. For instance, modifications at the naphthalene ring have led to compounds with improved affinity for specific binding sites on target proteins.
Advances in synthetic methodologies have further expanded the utility of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate. Modern techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled precise control over the functionalization of this compound. These methods have allowed chemists to introduce diverse substituents at strategic positions within the molecule, leading to a library of derivatives with tailored biological properties. Such innovations are crucial for optimizing drug candidates and improving their efficacy.
The interest in Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate extends beyond its applications in drug development. It has also been explored as a key intermediate in materials science, particularly in the synthesis of organic semiconductors and liquid crystals. The conjugated system provided by the naphthalene ring contributes to its electronic properties, making it suitable for applications in optoelectronic devices. Researchers are investigating its potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells, where such compounds can enhance charge transport and luminescence efficiency.
In conclusion, Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (CAS No. 36983-38-7) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its importance is likely to grow further. The ongoing exploration of its derivatives promises to yield novel therapeutic agents and advanced materials that could benefit society in numerous ways.
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